Home > Products > Building Blocks P3480 > 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine - 1030420-83-7

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Catalog Number: EVT-1706233
CAS Number: 1030420-83-7
Molecular Formula: C9H7N7
Molecular Weight: 213.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound belonging to the triazolotriazine class of molecules. These compounds are characterized by a fused triazole and triazine ring system, often incorporating various substituents. While 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine itself has not been extensively studied, its structural similarity to other triazolotriazines suggests its potential relevance to a variety of scientific research areas. Notably, several studies highlight the role of triazolotriazine derivatives as antagonists for the adenosine A2A receptor (A2AR) [ [, , , ] ]. This receptor, belonging to the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in various physiological processes, making its modulation a significant target in pharmacological and neurological research.

Mechanism of Action

While the specific mechanism of action of 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is not explicitly discussed in the provided articles, its structural similarity to known A2AR antagonists like ZM 241385 suggests a potential mechanism. These antagonists typically bind to the A2AR, preventing the binding of the endogenous ligand, adenosine [ [, ] ]. This interaction disrupts downstream signaling cascades associated with A2AR activation, such as the cAMP-dependent pathway and the modulation of glutamate levels [ [, , ] ]. Further studies are necessary to confirm its A2AR binding affinity and characterize its signaling pathway interactions.

Applications
  • Neurological Research: A2AR antagonism has shown promise in preclinical models of neurological disorders, including traumatic brain injury [ [] ], Parkinson's disease, and Alzheimer's disease [ [] ]. 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine could be investigated as a potential tool compound in cellular or animal models of these diseases to further elucidate the role of A2AR and evaluate its therapeutic potential.
  • Cardiovascular Research: Adenosine plays a significant role in regulating coronary blood flow. Studies have implicated A2A receptors in mediating coronary microvascular dilation [ [] ]. 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine could be utilized to further characterize the involvement of A2AR in cardiovascular physiology and explore its potential as a pharmacological tool in this area.
  • Metabolic Research: Adenosine signaling, particularly through A2A receptors, has been implicated in metabolic processes such as glucose homeostasis and insulin secretion [ [] ]. Investigating the effects of 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine in relevant experimental models could provide insights into these processes and potentially identify new therapeutic targets.

7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine

Compound Description: This compound shares the core structure of the 1,2,4-triazolo[1,5-a][1,3,5]triazine system with 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine. The key structural difference lies in the presence of two methyl groups at the 7-position and an amino group at the 5-position instead of the 7-position. The research highlights the flattened boat conformation of the triazine ring in this compound, with the gem-dimethyl groups acting as structural elements. []

Relevance: The structural similarities, particularly the shared 1,2,4-triazolo[1,5-a][1,3,5]triazine core and the pyridin-4-yl substituent, between 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine and 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine suggest potential similarities in their chemical and biological properties. Understanding the conformational preferences of this related compound can provide insights into the structure-activity relationships of the broader class of compounds.

Relevance: Both 7-(4-Fluorobenzylamino)-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine and 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine belong to the same chemical class of 1,2,4-triazolo[1,5-a][1,3,5]triazine derivatives. The differences in substituents at the 2- and 7-positions can provide insights into the impact of these structural modifications on their respective biological activities and physicochemical properties.

4-(2-((7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol (ZM241385)

Compound Description: ZM241385 is a well-known potent and selective antagonist for the adenosine A2A receptor. It shares the core triazolo-triazine structure with 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine. The key difference lies in the substituent at the 2-position, where ZM241385 features a furan-2-yl group instead of a pyridin-4-yl group. Additionally, ZM241385 has a 4-hydroxyphenethyl substituent attached to the amino group at the 5-position. [, ]

Relevance: The close structural similarity between ZM241385 and 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine, particularly the shared triazolo-triazine core and the variation at the 2-position, makes ZM241385 a highly relevant compound for understanding the structure-activity relationships within this class of compounds. The known pharmacological profile of ZM241385 as an adenosine A2A receptor antagonist provides a reference point for exploring the potential adenosine receptor activity of 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine.

Relevance: Although differing in the core heterocyclic system, SCH 58261's shared 2-furanyl substituent with 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine and its known activity as an adenosine A2A receptor antagonist suggest that exploring the adenosine receptor activity of 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine might be of interest. Comparing the structural features and pharmacological profiles of both compounds can contribute to a broader understanding of the structural requirements for adenosine receptor antagonism.

5'-Substituted Amiloride Derivatives

Compound Description: Amiloride and its 5'-substituted derivatives are known to bind to the sodium ion site of G protein-coupled receptors (GPCRs), including the adenosine A2A receptor. These compounds typically feature a pyrazinecarboxamide core with various substituents at the 5'-position. The research explores their ability to modulate orthosteric ligand binding, suggesting potential allosteric effects. []

Relevance: While structurally distinct from 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine, the discussion of 5'-substituted amiloride derivatives highlights the significance of allosteric modulation of the adenosine A2A receptor. This information suggests that investigating the potential allosteric interactions of 2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine with the adenosine A2A receptor, in addition to its potential orthosteric effects, could be worthwhile.

Properties

CAS Number

1030420-83-7

Product Name

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

IUPAC Name

2-pyridin-4-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Molecular Formula

C9H7N7

Molecular Weight

213.2 g/mol

InChI

InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15)

InChI Key

ZEPSRLVNIZCFLA-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N

Canonical SMILES

C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.